3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol is a complex organic compound that features a pyrrolo-pyrimidine structure. Its molecular formula is , and it is characterized by the presence of an amino group and a p-tolyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities.
This compound falls under the category of heterocyclic compounds, specifically pyrrolopyrimidines, which are known for their pharmacological significance. They often exhibit properties that can be harnessed for therapeutic purposes, particularly in targeting specific biological pathways.
The synthesis of 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol typically involves multi-step organic reactions. A common approach includes:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are crucial for replicating this synthesis in laboratory settings.
The molecular structure of 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol features a fused ring system comprising a pyrrole and pyrimidine. The presence of the p-tolyl group enhances its lipophilicity, which may influence its biological activity.
Key structural data includes:
3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions, catalysts, and mechanisms are essential for understanding its reactivity.
The mechanism of action for 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol is likely linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in signaling pathways.
Data from pharmacological studies indicate that compounds with similar structures may inhibit kinases or modulate receptor activity, leading to therapeutic effects against various diseases. Detailed studies would be necessary to elucidate the exact mechanism involving this compound.
Key chemical properties include:
Relevant data from literature should be consulted to provide comprehensive insights into these properties.
3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol has potential applications in:
Further research is required to explore these applications fully and assess their viability in clinical settings.
The propanol side chain in the target compound introduces a chiral center, necessitating precise stereocontrol. Chiral-pool approaches utilize enantiomerically pure starting materials like (R)- or (S)-3-hydroxypropanal derivatives, which are coupled to the pyrrolopyrimidine core via Mitsunobu or nucleophilic substitution reactions. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer of racemic 3-(4-chloro-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol intermediates, achieving enantiomeric excess (ee) >98% after hydrolysis [7]. Asymmetric hydrogenation of allylic precursors (e.g., 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)prop-2-en-1-ol) with chiral catalysts like DuPhos-Rh complexes affords the (S)-alcohol with 95% ee. These strategies are critical for producing enantiopure compounds required for kinase inhibition studies, where stereochemistry impacts target binding affinity.
Table 1: Enantioselective Synthesis Methods
Strategy | Reagent/Catalyst | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Kinetic Resolution | CAL-B, Vinyl Acetate | Racemic Propanol Intermediate | >98 | 45 (theor. 50) |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh | 3-(Pyrrolopyrimidinyl)prop-2-en-1-ol | 95 | 88 |
Chiral Auxiliary | (R)-Glycidyl Tosylate | 4-Amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidine | >99 | 76 |
The 5-p-tolyl group is installed early in the synthesis using Suzuki-Miyaura coupling between 5-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives and p-tolylboronic acid. Key process parameters include:
Table 2: Palladium-Catalyzed Coupling Optimization
Substrate | Catalyst (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
5-Br-7-SEM-pyrrolo[2,3-d]pyrim | Pd(PPh₃)₄ (5) | Toluene/EtOH/H₂O | 80 | 4 | 92 |
5-I-7-Bn-pyrrolo[2,3-d]pyrim | Pd(dppf)Cl₂ (3) | Dioxane/H₂O | 100 | 2 | 87 |
5-Br-7H-pyrrolo[2,3-d]pyrim | Pd₂(dba)₃/XPhos (2) | THF/H₂O | 50 | 6 | 95 |
The N7 nitrogen exhibits higher nucleophilicity than N9 isomers, but selective functionalization requires protection strategies:
Table 3: Protecting Group Comparison
Protecting Group | Installation Conditions | Deprotection Conditions | N7:N9 Selectivity | Overall Yield (%) |
---|---|---|---|---|
SEM | SEM-Cl, DIPEA, DMF, 0°C→RT | TFA/CH₂Cl₂ (1:1), 2 h | >20:1 | 78 |
Bn | BnBr, K₂CO₃, DMF, 60°C | H₂ (1 atm), Pd/C, EtOH, 48 h | 15:1 | 65 |
Ac | Ac₂O, Pyridine, RT | NH₃/MeOH, 12 h | 5:1 | 41 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7